{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine
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Overview
Description
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is a chemical compound with the molecular formula C₁₃H₂₀N₂ It is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via alkylation reactions using 4-methylbenzyl halides in the presence of a base.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine can undergo oxidation reactions, typically forming corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in various chemical syntheses.
4-Methylbenzylamine: A compound with a similar benzyl group but lacking the pyrrolidine ring.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
Uniqueness
{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine is unique due to the combination of the pyrrolidine ring and the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHENEKJMZAABBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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